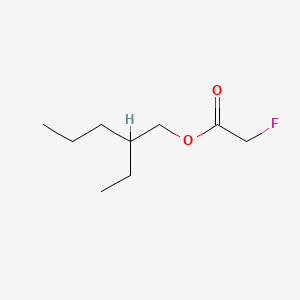

2-Ethylamyl fluoroacetate

Description

Overview of Fluorinated Organic Compounds in Chemical Research

Fluorinated organic compounds, molecules containing a carbon-fluorine bond, hold a unique position in chemical research due to the distinct properties imparted by the fluorine atom. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen in organic molecules without significant steric alteration. The carbon-fluorine bond is exceptionally strong, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.orgresearchgate.net This stability, however, also leads to their persistence in the environment, earning some the moniker of "forever chemicals." scirp.org

Despite environmental concerns associated with some classes of fluorinated compounds, their application in various fields is extensive. In material science, they are used in the production of polymers with low surface tension and high resistance to heat and chemicals. researchgate.net In the pharmaceutical and agrochemical industries, the introduction of fluorine can dramatically alter a molecule's biological activity, metabolic stability, and lipophilicity, often leading to more effective drugs and pesticides. researchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine.

The Fluoroacetate (B1212596) Moiety as a Core Chemical Entity in Ester Derivatives

The fluoroacetate group (FCH₂COO⁻) is a key structural component in a range of ester derivatives. Fluoroacetic acid and its salts are naturally occurring toxins found in some plant species and are known for their high toxicity. snmjournals.org This toxicity stems from a process known as "lethal synthesis," where fluoroacetate is converted in the body into fluorocitrate, a potent inhibitor of the enzyme aconitase, which plays a crucial role in the citric acid cycle. researchgate.net

The esterification of fluoroacetic acid with various alcohols yields fluoroacetate esters. These esters are of academic interest for several reasons. They serve as important building blocks in organic synthesis and can be used to introduce the fluorinated acetyl group into larger, more complex molecules. orgsyn.org Furthermore, the study of how the structure of the alcohol portion of the ester influences its physical, chemical, and biological properties is a significant area of research. For instance, the properties of fluoroacetate esters can be fine-tuned by altering the length and branching of the alcohol chain.

Positioning 2-Ethylamyl Fluoroacetate within the Context of Fluoroacetate Ester Chemistry

A common synthetic route for producing fluoroacetate esters involves the reaction of an alkyl chloroacetate (B1199739) with a source of fluoride (B91410) ions, such as potassium fluoride. google.com Another method is the direct esterification of fluoroacetic acid with the corresponding alcohol or the transesterification of a simpler fluoroacetate ester, like ethyl fluoroacetate, with a higher-boiling alcohol such as 2-ethylpentanol. wikipedia.orgnih.gov

Table 1: Comparison of Physicochemical Properties of Selected Fluoroacetate Esters

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Methyl fluoroacetate | C₃H₅FO₂ | 92.07 | 104.5 |

| Ethyl fluoroacetate | C₄H₇FO₂ | 106.10 | 119.3 |

| 2-Fluoroethyl fluoroacetate | C₄H₆F₂O₂ | 124.09 | Not available |

| 2-Ethylhexyl fluoroacetate | C₁₀H₁₉FO₂ | 190.26 | Not available |

Data sourced from various public chemical databases.

Current Research Landscape and Gaps Pertaining to Fluoroacetate Esters

The current research on fluoroacetate esters is multifaceted. A significant portion of the research is driven by their potential applications in medicinal chemistry and as synthetic intermediates. researchgate.netsigmaaldrich.com Studies often focus on the development of new synthetic methodologies to access these compounds efficiently and stereoselectively. orgsyn.org There is also ongoing research into their biological activities, building upon the known toxicity of the fluoroacetate moiety.

Despite this, there are noticeable gaps in the research landscape. While simple alkyl esters like methyl and ethyl fluoroacetate are well-characterized, there is a lack of comprehensive data on more complex esters, particularly those with long or branched alkyl chains. The systematic study of how variations in the ester group affect the compound's properties and potential applications is an area that warrants further investigation.

The case of this compound exemplifies this gap. The absence of dedicated research on this compound means that its specific properties and potential uses remain speculative. Future research could focus on the synthesis and detailed characterization of a wider range of fluoroacetate esters, including this compound. Such studies would contribute to a more complete understanding of structure-property relationships within this class of compounds and could unveil novel applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63905-87-3 |

|---|---|

Molecular Formula |

C9H17FO2 |

Molecular Weight |

176.23 g/mol |

IUPAC Name |

2-ethylpentyl 2-fluoroacetate |

InChI |

InChI=1S/C9H17FO2/c1-3-5-8(4-2)7-12-9(11)6-10/h8H,3-7H2,1-2H3 |

InChI Key |

WCBSIOCKNZZQPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)COC(=O)CF |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Fluoroacetate Esters

Established Synthetic Pathways for Fluoroacetate (B1212596) Esters

Fluoroacetate esters are synthesized through various chemical methods, primarily involving the reaction of an alcohol with a derivative of fluoroacetic acid.

Esterification Reactions of Fluoroacetic Acid

The direct esterification of fluoroacetic acid with an alcohol is a fundamental method for producing fluoroacetate esters. byjus.com This reaction typically requires heating the reactants in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uklibretexts.org The process is a reversible dehydration reaction where water is eliminated. byjus.comlibretexts.org For instance, the reaction of fluoroacetic acid with an alcohol (ROH) yields the corresponding fluoroacetate ester (FCH₂COOR) and water.

The general reaction is as follows:

FCH₂COOH + ROH ⇌ FCH₂COOR + H₂O

To drive the reaction towards the product side and increase the yield of the ester, the water produced is often removed as it forms. chemguide.co.uk

One specific example is the synthesis of 2-ethylhexyl fluoroacetate, which can be produced by the reaction of ethyl fluoroacetate with 2-ethylhexanol. wikipedia.org

Halogen Exchange Reactions (e.g., using potassium fluoride (B91410) on chloroacetates)

A widely used method for the synthesis of fluoroacetate esters is through halogen exchange (halex) reactions. This involves substituting a halogen, typically chlorine, in a chloroacetate (B1199739) ester with fluorine using a fluoride salt. worktribe.comthieme-connect.de Potassium fluoride (KF) is a common and cost-effective fluorinating agent for this purpose. acs.org

The reaction of an alkyl chloroacetate with potassium fluoride yields the corresponding alkyl fluoroacetate. google.com For example, ethyl chloroacetate reacts with potassium fluoride to produce ethyl fluoroacetate. google.com

ClCH₂COOR + KF → FCH₂COOR + KCl

The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the presence of catalysts. google.comchimia.ch High temperatures are sometimes required, and side reactions can occur. chimia.ch

Catalyst Systems in Fluoroacetate Ester Synthesis (e.g., phase transfer catalysts, solid dispersion techniques)

To improve the yield and reaction conditions of fluoroacetate ester synthesis, various catalyst systems are employed.

Phase Transfer Catalysts: In halogen exchange reactions, the reactants (an organic chloroacetate and an inorganic fluoride salt) are often in different phases (liquid and solid). google.com Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the fluoride ion from the solid phase to the organic phase, thereby increasing the reaction rate. google.comacs.org For instance, tetrabutylammonium (B224687) bromide has been used as a catalyst in the synthesis of ethyl fluoroacetate from ethyl chloroacetate and potassium fluoride. google.com Chiral bis-urea catalysts have also been shown to be effective in bringing potassium fluoride into solution for fluorination reactions. acs.org

Solid Dispersion Techniques: This technique involves dispersing the fluoride salt, such as potassium fluoride, onto a solid support with a large surface area, like micropowder silica (B1680970) gel. google.com This creates a highly active form of the fluoride salt, which can enhance the rate and yield of the fluorination reaction under milder conditions. google.com This method has been successfully used to prepare ethyl fluoroacetate from ethyl chloroacetate with high conversion rates. google.com

Biosynthetic Pathways of Fluoroacetate and its Esters

Nature has also developed pathways for the synthesis of organofluorine compounds, with fluoroacetate being a notable example.

Microbial Synthesis of Fluoroacetate from Inorganic Fluoride and Organic Precursors (e.g., Streptomyces cattleya from glycerol (B35011) and beta-hydroxypyruvate)

The bacterium Streptomyces cattleya is a well-studied organism known to produce fluoroacetate from inorganic fluoride. nih.govwikipedia.org This microorganism incorporates fluoride into organic molecules, a rare capability in the biological world. ipp.ptnih.gov Tracer experiments have shown that the carbon skeleton of fluoroacetate is derived from precursors such as glycerol and beta-hydroxypyruvate. asm.org Specifically, C-1 and C-2 of glycerol are converted to the carbon skeleton of fluoroacetate via beta-hydroxypyruvate. asm.org The glycolytic pathway plays a crucial role in providing the substrate for the fluorination process. dur.ac.uk

Streptomyces cattleya produces both fluoroacetate and 4-fluorothreonine (B18676) as secondary metabolites when cultured in a medium containing fluoride. nih.gov

Enzymatic Mechanisms in Natural Fluoroacetate Production

The key enzyme responsible for the formation of the carbon-fluorine bond in Streptomyces cattleya is a fluorinase. ipp.ptnih.gov This enzyme catalyzes an SN2 substitution reaction, where a fluoride ion attacks a substrate, leading to the formation of a C-F bond. bohrium.com

The biosynthetic pathway involves several enzymatic steps. A common intermediate in the synthesis of both fluoroacetate and 4-fluorothreonine has been identified as fluoroacetaldehyde (B75747). nih.govdur.ac.uk Studies with cell-free extracts of S. cattleya have identified an aldehyde dehydrogenase that oxidizes fluoroacetaldehyde to fluoroacetate. nih.govdur.ac.uk This biotransformation requires NAD+ as a cofactor. dur.ac.uk

While the biosynthesis of fluoroacetate in bacteria is becoming better understood, the pathways for its production in plants remain largely unknown. rsc.org

Chemical Derivatization Strategies for Fluoroacetate Esters

Chemical derivatization is a process where a target compound is reacted to form a new, related compound—a derivative. This strategy is employed for various purposes in the study of fluoroacetate esters, from investigating biological activity to enhancing analytical detection.

Synthesis of Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how a molecule's chemical structure relates to its biological activity. solubilityofthings.com In the context of fluoroacetate esters, this involves synthesizing a series of structurally related analogues to identify which parts of the molecule are crucial for its effects.

Studies on fluorinated fatty acids and their esters have been conducted to elucidate the relationship between their chemical structure and toxicity. usda.gov By creating a series of compounds with variations in the alkyl or aryl group of the ester, researchers can systematically evaluate how these changes influence biological interactions. For example, comparing the activity of methyl, ethyl, and more complex esters can reveal important information about the target biological system. usda.gov The presence of other functional groups, such as a hydroxyl or an unsaturated bond near the core structure, can also significantly alter the compound's activity. usda.gov Such studies are crucial for designing molecules with specific properties. solubilityofthings.comresearchgate.net

| Parent Compound Class | Modification Strategy | Purpose of Synthesis / Study | Reference |

|---|---|---|---|

| Fluorinated Fatty Acid Esters | Varying the alcohol (ester) group (e.g., methyl, ethyl, higher homologs) | To determine the relationship between the chemical structure and toxic action. | usda.gov |

| Ethyl Dibromofluoroacetate | Conversion of the ester to amides, alcohols, and other building blocks. | To create a variety of fluorinated molecules for diverse applications. | nih.gov |

| 2-Chloroethyl 2-fluoroacetate | Analysis of halogen substituents' effect on reactivity and biological properties. | To inform synthesis strategies and drug design. | solubilityofthings.com |

| Fluorinated 3-phenylcoumarins | Introduction of a fluorinated phenyl ring at the 3-position of a coumarin (B35378) core. | To study the structure-activity relationships for steroid sulfatase inhibition. | researchgate.net |

Derivatization for Analytical Purposes (e.g., pentafluorobenzyl bromide, diazomethane, dodecyl ester formation)

For analytical purposes, derivatization is used to convert an analyte into a form that is more suitable for separation and detection by techniques like gas chromatography (GC) and mass spectrometry (MS). jfda-online.commdpi.com This is often necessary for compounds that have poor volatility or are thermally unstable. For fluoroacetate, which is often analyzed as fluoroacetic acid in samples, derivatization to an ester is a common and essential step.

Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl bromide is a versatile derivatizing agent widely used in chromatography. nih.gov It reacts with carboxylic acids, such as fluoroacetic acid, to form pentafluorobenzyl (PFB) esters. science.govoup.com This derivative, pentafluorobenzyl fluoroacetate, is highly volatile and thermally stable, making it ideal for GC analysis. oup.com A significant advantage of PFB derivatives is their strong electron-capturing properties, which leads to high sensitivity when using an electron capture detector (GC-ECD). science.govoup.com The PFB group also produces characteristic ions (such as m/z 181) in mass spectrometry, aiding in the confident identification of the original analyte. oup.com The derivatization is often carried out in a triphasal system under moderate conditions, for example at a pH of 6.5 and a temperature of 60°C. oup.com

Diazomethane Diazomethane (CH₂N₂) is a classic and highly efficient reagent for converting carboxylic acids into their corresponding methyl esters. wordpress.com In the context of fluoroacetate analysis, it is used to convert fluoroacetic acid into methyl fluoroacetate. researchgate.net The reaction is rapid and typically produces few by-products. wordpress.com The resulting methyl fluoroacetate is volatile and can be readily analyzed by GC-MS. researchgate.net This method was used to prepare methyl fluoroacetate for GC-MS analysis to study the biosynthesis of fluorinated metabolites in microorganisms. researchgate.net

Dodecyl Ester Formation A specific method has been developed for the quantitative determination of fluoroacetate in biological matrices which involves its conversion to a dodecyl ester. nih.gov In this procedure, fluoroacetate is first isolated as its potassium salt and then directly derivatized to form dodecyl fluoroacetate. nih.gov This derivative is then quantified using capillary gas chromatography with either a flame ionization detector (GC-FID) or, for higher sensitivity, selected ion monitoring gas chromatography/mass spectrometry (GC/MS). nih.gov This method demonstrates good recovery rates (around 80%) from biological samples and is suitable for routine diagnostic use. nih.gov The formation of a long-chain ester like the dodecyl ester improves its chromatographic properties for analysis. nih.govscispace.com

| Derivatizing Agent | Derivative Formed | Analytical Method | Primary Advantage | Reference |

|---|---|---|---|---|

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl fluoroacetate | GC-ECD, GC-MS | High sensitivity with ECD and characteristic mass spectrum. | oup.comresearchgate.net |

| Diazomethane | Methyl fluoroacetate | GC-MS | Rapid and efficient methylation of carboxylic acids. | wordpress.comresearchgate.net |

| (Reagents for dodecylation) | Dodecyl fluoroacetate | GC-FID, GC-MS | Effective for quantification in complex biological matrices. | nih.gov |

Computational Chemistry and Molecular Modeling Studies of Fluoroacetate Ester Reactivity and Interactions

Quantum Chemical Calculations

Quantum chemical calculations, based on the fundamental principles of quantum mechanics, are used to model the electronic structure of molecules. These methods provide detailed insights into molecular geometries, spectroscopic properties, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 2-Ethylamyl fluoroacetate (B1212596). DFT calculations can determine the molecule's ground-state geometry by finding the minimum energy arrangement of its atoms.

From a single DFT calculation, numerous electronic properties can be derived. These include the distribution of electron density, molecular orbital energies such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scielo.org.mx A smaller gap suggests the molecule is more polarizable and reactive.

For a representative fluoroacetate ester, DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. This information is foundational for understanding its steric and electronic properties.

Table 1: Illustrative DFT-Calculated Geometrical and Electronic Parameters for a Fluoroacetate Ester (Note: These are representative values for a fluoroacetate ester, calculated using a common DFT functional like B3LYP with a 6-311++G(d,p) basis set. scielo.org.mx)

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-F Bond Length | ~1.39 Å |

| O-C-C Angle | ~110.5° |

| HOMO Energy | -7.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. rsc.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are invaluable for predicting spectroscopic parameters.

One of the most common applications is the prediction of vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of vibrational modes. These predicted spectra can be compared with experimental data to confirm molecular structure or identify specific functional groups. For 2-Ethylamyl fluoroacetate, ab initio calculations could predict characteristic vibrational frequencies for the C=O stretch of the ester, the C-F stretch, and various C-H bending and stretching modes of the alkyl chain.

Table 2: Predicted Key Vibrational Frequencies for a Fluoroacetate Ester from Ab Initio Calculations (Note: Values are illustrative and typically require scaling factors to match experimental data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1750 - 1770 |

| C-O Stretch | 1200 - 1250 |

| C-F Stretch | 1050 - 1100 |

| CH₂ Scissoring | 1450 - 1470 |

| CH₃ Rocking | 1100 - 1130 |

Quantum mechanics is essential for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, and high-energy transition states that connect them. escholarship.org A critical reaction for esters is hydrolysis, the cleavage of the ester bond by water.

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing the electronic details of a few atoms, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of larger systems over time. mdpi.com MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system, allowing for the simulation of thousands to millions of atoms. dur.ac.uk

The 2-ethylamyl group of the ester is flexible and can adopt numerous conformations. MD simulations can track the rotation around single bonds, revealing the preferred shapes of the molecule in different environments. osf.io By placing the molecule in a simulated box of solvent (e.g., water, ethanol, or a nonpolar solvent), one can observe how solvent-solute interactions influence its conformational preferences. rsc.orgrsc.org

Simulations can reveal how the flexible alkyl tail might fold to minimize its exposure to a polar solvent like water or extend in a nonpolar solvent. The dynamics of these conformational changes, which occur on timescales of picoseconds to nanoseconds, are crucial for understanding how the molecule interacts with other species in a solution.

MD simulations provide a detailed picture of the non-covalent interactions between the solute and solvent molecules. For this compound in a polar solvent, key interactions would include:

Dipole-dipole interactions : Occurring between the polar ester group (C=O) and polar solvent molecules. brainly.com

Hydrogen bonding : While the ester itself cannot donate a hydrogen bond, the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors from protic solvent molecules like water or alcohols. nih.govbrainly.com

Van der Waals forces : These include London dispersion forces, which are particularly significant for the nonpolar 2-ethylamyl alkyl chain. brainly.com

By analyzing the simulation trajectory, researchers can calculate radial distribution functions to determine the average distance and coordination number of solvent molecules around specific atoms of the ester. It is also possible to quantify the strength and lifetime of specific interactions, such as hydrogen bonds.

Table 3: Typical Intermolecular Interaction Energies (Note: These are general, approximate energy ranges for different types of non-covalent interactions.)

| Interaction Type | Typical Energy (kJ/mol) |

|---|---|

| Van der Waals (Dispersion) | 0.4 - 4 |

| Dipole-Dipole | 5 - 20 |

| Hydrogen Bond (Weak) | 5 - 15 |

| Hydrogen Bond (Moderate) | 15 - 40 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpharmtech.com This method is instrumental in understanding drug-receptor interactions and is widely used in drug discovery. asianpharmtech.comfrontiersin.org

While specific molecular docking studies on this compound are not extensively documented in publicly available research, the principles of such studies can be inferred from computational analyses of related compounds, particularly fluoroacetate and its interactions with enzymes like fluoroacetate dehalogenase (FAcD). researchgate.netnih.gov Computational methods, including quantum mechanics/molecular mechanics (QM/MM), are employed to model the interaction between fluoroacetate derivatives and their biological targets. researchgate.netresearchgate.net

For a molecule like this compound, a molecular docking study would predict how the ester binds within the active site of a target protein. The fluoroacetate moiety is known to interact with specific residues. For instance, in FAcD, the fluorine atom forms hydrogen bonds with amino acid residues such as His, Trp, and Tyr, which facilitates the cleavage of the C-F bond. researchgate.netnih.gov The carboxylate group of fluoroacetate also forms crucial interactions with arginine residues. researchgate.net

In the case of this compound, the ester linkage would alter the interaction profile compared to the free acid. The bulky 2-ethylamyl group would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket. The prediction of binding affinity, often expressed as a docking score or binding free energy, quantifies the strength of the interaction. nih.govnih.gov Lower binding energy values typically indicate a more stable protein-ligand complex. asianpharmtech.com

A hypothetical binding analysis of this compound with a target enzyme, based on common docking outputs, is presented in the table below. This table illustrates the types of interactions and energy contributions that would be analyzed.

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) | Estimated Energy Contribution (kcal/mol) |

|---|---|---|---|---|

| Fluorine | TYR 219 | Hydrogen Bond | 2.8 | -2.5 |

| Carbonyl Oxygen | ARG 105 | Hydrogen Bond | 3.1 | -1.8 |

| 2-Ethylhexyl group | LEU 152 | Hydrophobic | 3.9 | -1.2 |

| 2-Ethylhexyl group | VAL 178 | Hydrophobic | 4.2 | -0.9 |

In silico screening involves computationally evaluating large libraries of compounds to identify those with a high probability of binding to a specific biological target. researchgate.netportlandpress.com This approach accelerates the discovery of new bioactive molecules by narrowing down the candidates for experimental testing. asianpharmtech.com

For fluoroacetate esters, an in silico screening campaign would involve docking a virtual library of different esters, including this compound, against the three-dimensional structure of a target protein. The screening process would rank the esters based on their predicted binding affinities and modes. This allows for the identification of esters with potentially enhanced or more specific interactions compared to the parent fluoroacetic acid.

The results of such a screening could highlight esters with optimal alkyl chain lengths or branching for fitting into the target's binding pocket. For example, a screening might reveal that the 2-ethylhexyl group of this compound provides a better fit and more favorable hydrophobic interactions than smaller or linear alkyl groups.

Below is a representative data table from a hypothetical in silico screening of various fluoroacetate esters against a target protein.

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

|---|---|---|---|

| Methyl fluoroacetate | -5.2 | 850 | TYR 219, ARG 105 |

| Ethyl fluoroacetate | -5.8 | 450 | TYR 219, ARG 105, LEU 152 |

| Butyl fluoroacetate | -6.5 | 150 | TYR 219, ARG 105, LEU 152, VAL 178 |

| This compound | -7.1 | 50 | TYR 219, ARG 105, LEU 152, VAL 178, ILE 223 |

Structure-Activity Relationship (SAR) Analysis using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches are powerful tools for elucidating these relationships by correlating structural features with activity data. researchgate.net

For fluoroacetate esters, a computational SAR study would investigate how modifications to the ester group affect the molecule's reactivity and interaction with biological targets. Key molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and physicochemical properties (e.g., lipophilicity), would be calculated for a series of esters. semanticscholar.org

Quantum chemistry methods, like Density Functional Theory (DFT), can be used to calculate electronic properties and reactivity indices. scielo.org.mxriken.jp For example, the electrophilicity of the carbonyl carbon and the partial charge on the fluorine atom are critical for the interaction with nucleophilic residues and the halogen-binding pocket in enzymes, respectively.

The ester group, such as the 2-ethylamyl group, significantly influences the molecule's lipophilicity, which affects its ability to cross cell membranes and reach its target. The size and shape of the ester group are also critical for steric complementarity with the binding site. A computational SAR analysis would aim to build a predictive model that links these calculated descriptors to the observed biological activity.

The table below presents hypothetical data for a computational SAR study of fluoroacetate esters, illustrating the correlation between structural descriptors and biological activity.

| Compound | Molecular Volume (ų) | Calculated logP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| Methyl fluoroacetate | 75.8 | -0.15 | 2.1 | 150 |

| Ethyl fluoroacetate | 92.1 | 0.35 | 2.2 | 110 |

| Butyl fluoroacetate | 124.7 | 1.35 | 2.2 | 45 |

| This compound | 155.3 | 2.50 | 2.3 | 15 |

Biochemical Mechanism of Action of Fluoroacetate Esters at the Cellular and Molecular Level

"Lethal Synthesis" Pathway and Fluorocitrate Formation

The concept of "lethal synthesis" was first described to explain how a non-toxic precursor is converted within the body into a toxic compound. wikipedia.org In the case of fluoroacetate (B1212596), which is released from its ester form, it enters a metabolic pathway where it mimics a normal cellular substrate, leading to the formation of a powerful enzyme inhibitor. phys.orgregulations.govbristol.ac.ukunl.edu

The metabolic activation of fluoroacetate begins with its conversion to fluoroacetyl-coenzyme A (fluoroacetyl-CoA). wikipedia.orgnih.gov This reaction is catalyzed by acetyl-CoA synthetase, an enzyme that typically activates acetate (B1210297). wikipedia.org The structural similarity between acetate and fluoroacetate allows the latter to act as a substrate for this enzyme. unl.edu

Once formed, fluoroacetyl-CoA enters the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle). Here, the enzyme citrate (B86180) synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate. phys.orgregulations.govbristol.ac.ukwikipedia.org This reaction normally produces citrate from acetyl-CoA and oxaloacetate. phys.orgbristol.ac.uk However, with fluoroacetyl-CoA as the substrate, the product is 2-fluorocitrate. phys.orgregulations.govbristol.ac.ukwikipedia.org

| Step | Substrate(s) | Enzyme | Product |

| 1 | Fluoroacetate, ATP, Coenzyme A | Acetyl-CoA Synthetase | Fluoroacetyl-CoA |

| 2 | Fluoroacetyl-CoA, Oxaloacetate | Citrate Synthase | 2-Fluorocitrate |

The toxicity of fluorocitrate is highly dependent on its stereochemistry. The enzyme citrate synthase produces a specific stereoisomer of 2-fluorocitrate. phys.orgbristol.ac.uk It is only this particular form of fluorocitrate that is poisonous. phys.orgbristol.ac.uk If the mirror-image molecule (enantiomer) were produced instead, it would not be toxic. phys.orgbristol.ac.uk The high stereospecificity of the enzyme dictates the formation of the toxic isomer, which is a key factor in the lethal synthesis pathway. phys.orgbristol.ac.uk Research has shown that the (−)-erythro diastereomer of 2-fluorocitrate is the specific isomer that acts as a potent inhibitor of the next enzyme in the citric acid cycle, aconitase. nih.govnih.govpnas.org

Aconitase Enzyme Inhibition

The primary target of the toxic metabolite, 2-fluorocitrate, is the enzyme aconitase. nih.govunl.edunih.govnih.govwikipedia.org Aconitase is responsible for catalyzing the stereospecific isomerization of citrate to isocitrate in the Krebs cycle. wikipedia.org

Fluorocitrate acts as a competitive inhibitor of aconitase, effectively halting the citric acid cycle. wikipedia.orgwikipedia.org The (−)-erythro diastereomer of 2-fluorocitrate binds to the active site of aconitase. nih.govnih.govpnas.org The enzyme then processes the fluorocitrate, leading to the formation of 4-hydroxy-trans-aconitate, which binds very tightly, though not covalently, to the enzyme. nih.govnih.govpnas.org This tight binding effectively inactivates the enzyme. nih.govnih.govpnas.org This inhibition of aconitase leads to a blockage in the Krebs cycle. wikipedia.orgwikipedia.org

The potent inhibition of aconitase by the product derived from 2-fluorocitrate is due to strong molecular interactions within the enzyme's active site. The structure of the inhibited enzyme complex reveals that 4-hydroxy-trans-aconitate binds in a manner similar to the natural substrate, isocitrate. nih.govnih.govpnas.org This binding is stabilized by a network of hydrogen bonds. Specifically, four strong hydrogen bonds, with lengths less than 2.7 Å, are formed involving the inhibitor, a water molecule bound to the [4Fe-4S] cluster of the enzyme, and the amino acid residues Asp-165 and His-167. nih.govnih.govpnas.org These interactions result in the very tight binding of the inhibitor, leading to the profound and long-lasting inhibition of aconitase. nih.govnih.govpnas.org

| Interacting Moiety | Interacting Partner at Aconitase Active Site | Type of Interaction |

| 4-hydroxy-trans-aconitate | [4Fe-4S] cluster-bound H₂O | Hydrogen Bond |

| 4-hydroxy-trans-aconitate | Asp-165 | Hydrogen Bond |

| 4-hydroxy-trans-aconitate | His-167 | Hydrogen Bond |

Downstream Metabolic Consequences

The inhibition of aconitase has significant downstream metabolic consequences, primarily due to the disruption of the Krebs cycle. One of the most prominent effects is the accumulation of citrate in various tissues and in the blood, as its conversion to isocitrate is blocked. phys.orgbristol.ac.ukunl.edu This buildup of citrate can have several secondary effects, including the inhibition of other enzymes involved in glycolysis, such as phosphofructokinase, further disrupting cellular energy metabolism. buffalostate.edu

The halt in the Krebs cycle severely impairs the cell's ability to produce energy in the form of ATP through oxidative phosphorylation. ashpublications.org This energy deficit ultimately leads to cellular dysfunction and, in severe cases, cell death, which manifests as the systemic toxicity observed in fluoroacetate poisoning. phys.orgbristol.ac.ukunl.edu Additionally, the inhibition of the glial TCA cycle in the brain leads to a reduction in the formation of glutamine, an important precursor for the neurotransmitters glutamate (B1630785) and GABA. nih.gov

Accumulation of Citrate within Cells and Mitochondria

The primary biochemical lesion of fluorocitrate poisoning is the potent inhibition of aconitase, an essential enzyme in the tricarboxylic acid (TCA) cycle unl.edunih.govmhmedical.com. Fluorocitrate binds very tightly to aconitase, effectively halting the cycle at the citrate-to-isocitrate conversion step nih.govinchem.org. This blockade leads to a significant and characteristic accumulation of citrate in various tissues and within the mitochondria unl.edunih.gov.

Metabolically active tissues, such as the heart, kidney, and brain, demonstrate the most substantial increases in citrate levels following fluoroacetate poisoning unl.eduregulations.gov. While the liver also has high metabolic activity, it tends to accumulate less citrate regulations.gov. This buildup of mitochondrial citrate is a key diagnostic feature of fluoroacetate toxicity and triggers subsequent metabolic derangements unl.edu.

Table 1: Changes in Citrate Levels in Rat Tissues Following Fluoroacetate Intoxication

| Tissue | Fold Increase in Citrate Level | Reference |

|---|---|---|

| Heart | 8–15x | regulations.gov |

| Serum | 5–10x | regulations.gov |

| Kidney | High Increase | unl.edu |

| Spleen | High Increase | unl.edu |

| Brain | High Increase | unl.edu |

Allosteric Inhibition of Key Glycolytic Enzymes (e.g., Phosphofructokinase-1)

The massive accumulation of citrate within the cell has secondary inhibitory effects on other metabolic pathways, most notably glycolysis. Citrate is a well-known allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme that catalyzes the "committed" step of glycolysis regulations.govwikipedia.orgbiorxiv.org. PFK-1 converts fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate byjus.com.

When cellular energy is high, indicated by elevated levels of ATP and citrate, these molecules bind to allosteric sites on the PFK-1 enzyme, reducing its affinity for its substrate, fructose-6-phosphate wikipedia.orgbyjus.com. The citrate buildup resulting from aconitase inhibition thus signals a false state of energy surplus, leading to the downregulation of glycolytic flux regulations.govplos.org. This inhibition of PFK-1 further exacerbates the cellular energy crisis initiated by the shutdown of the TCA cycle regulations.gov.

Disruption of Cellular Respiration and Energy Metabolism (ATP synthesis)

The inhibition of aconitase and the subsequent halt of the TCA cycle are the direct causes of disrupted cellular respiration and a drastic reduction in ATP synthesis nih.govscielo.org.co. The TCA cycle is central to the oxidative metabolism that generates the majority of cellular ATP through the production of reducing equivalents (NADH and FADH2) quora.com.

By blocking the cycle, fluorocitrate prevents the oxidation of acetyl-CoA, leading to a severe deficit in the electron transport chain substrates nih.gov. This impairment of oxidative metabolism results in a shift towards anaerobic glycolysis for energy, causing the accumulation of lactic acid and leading to metabolic acidosis nih.govmhmedical.com. The depletion of ATP inhibits high-energy cellular processes, such as gluconeogenesis, and ultimately leads to cell death due to energy failure nih.govinchem.org.

Enzymatic Detoxification and Resistance Mechanisms (In Vitro)

Certain microorganisms have evolved enzymatic pathways to detoxify fluoroacetate by cleaving its highly stable carbon-fluorine (C-F) bond nih.gov. These mechanisms, studied extensively in vitro, provide insight into potential bioremediation and resistance strategies.

Fluoroacetate Dehalogenase Enzymes and Their Defluorination Mechanisms

Fluoroacetate dehalogenases are enzymes that catalyze the hydrolytic defluorination of fluoroacetate, converting it to non-toxic glycolate (B3277807) and a fluoride (B91410) ion nih.govnih.gov. The reaction mechanism is a two-step S_N2 displacement nih.govresearchgate.net.

Formation of an Enzyme-Ester Intermediate : A nucleophilic residue in the enzyme's active site, typically the carboxylate group of an aspartate (e.g., Asp105), attacks the α-carbon of fluoroacetate. This attack displaces the fluoride anion and forms a covalent ester intermediate between the enzyme and the glycolyl group nih.govresearchgate.netbiorxiv.org.

Hydrolysis of the Intermediate : A water molecule, activated by a nearby histidine residue (e.g., His272), hydrolyzes the ester intermediate. This releases glycolate and regenerates the active site, preparing the enzyme for another catalytic cycle nih.govnih.govresearchgate.netbiorxiv.org.

This enzymatic process is unique as it efficiently breaks the C-F bond, which is one of the strongest single bonds in organic chemistry nih.govbangor.ac.uk.

Substrate Specificity and Catalytic Activity of Dehalogenases

Fluoroacetate dehalogenases exhibit a high degree of substrate specificity. They show the highest catalytic activity toward fluoroacetate when compared to other haloacetates like chloroacetate (B1199739) or bromoacetate, despite the C-F bond being significantly stronger than C-Cl or C-Br bonds nih.govbangor.ac.uk. For example, the dehalogenase from Burkholderia sp. strain FA1 is 100% active on fluoroacetate, but only shows 2.6% relative activity towards chloroacetate nih.gov.

This specificity is attributed to the precise architecture of the enzyme's active site, which includes a specialized fluoride-binding pocket that stabilizes the leaving fluoride ion during the S_N2 reaction biorxiv.orgresearchgate.netnih.gov. The interaction between the fluorine atom and active site residues, such as tryptophan, is considered essential for lowering the activation energy required for C-F bond cleavage nih.gov.

Table 2: Kinetic Parameters of Fluoroacetate Dehalogenase (FAc-DEX FA1) for Different Substrates

| Substrate | Relative Activity (%) | K_m (mM) | V_max (U/mg) | Reference |

|---|---|---|---|---|

| Fluoroacetate | 100 | 9.1 | 61 | nih.gov |

| Chloroacetate | 2.6 | 15 | 2.6 | nih.gov |

| Bromoacetate | 2.5 | N/A | N/A | nih.gov |

*Data from FAc-DEX FA1 enzyme from Burkholderia sp. strain FA1. N/A: Not available.

Role of Glutathione-S-Transferase in Fluoroacetate Metabolism

Glutathione-S-Transferases (GSTs) are a major family of Phase II detoxification enzymes that catalyze the conjugation of glutathione (B108866) to a wide range of toxic compounds, facilitating their removal from the cell mdpi.comfrontiersin.orgmdpi.com. The role of GSTs in fluoroacetate metabolism is complex.

Some studies suggest that a specific "fluoroacetate-specific defluorinase" is distinct from the major GST isoenzymes regulations.govnih.gov. However, other research has shown that certain GSTs can indeed catalyze the defluorination of fluoroacetate. Specifically, the GSTZ1C isoenzyme has been identified as having the highest fluoroacetate defluorination activity among the GSTs studied, although it has a low affinity for the substrate nih.gov. While it may not be the primary enzyme responsible for all fluoroacetate detoxification, GSTZ1 does contribute to the metabolism and detoxification of fluoroacetate nih.gov. In some fluoroacetate-tolerant mammal species, metabolism via glutathione-S-transferase is a key detoxification mechanism wikipedia.org. The process involves the nucleophilic attack by glutathione on the carbon atom of fluoroacetate, cleaving the C-F bond and forming S-carboxymethyl glutathione, which can be further metabolized and excreted wikipedia.org.

Environmental Transformation and Bioremediation Pathways of Fluoroacetate Esters

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For 2-Ethylamyl fluoroacetate (B1212596), these pathways include photochemical reactions in the atmosphere, hydrolysis in aquatic systems, and interactions with mineral surfaces in soil and sediment.

Photochemical Degradation (e.g., reaction with hydroxyl radicals in atmosphere)

Once released into the atmosphere, 2-Ethylamyl fluoroacetate is expected to undergo photochemical degradation, primarily initiated by reactions with hydroxyl (•OH) radicals. While specific data for this compound is not available, studies on similar, shorter-chain fluoroacetate esters, such as ethyl fluoroacetate (EFA) and butyl fluoroacetate (BFA), provide valuable insights into the likely degradation mechanism.

The reaction with •OH radicals is anticipated to proceed via H-atom abstraction from the alkyl chain of the ester. The subsequent reactions in the presence of oxygen (O2) would lead to the formation of various degradation products. For instance, the oxidation of EFA and BFA has been shown to yield fluoroacetic acid (CH2FC(O)OH), formyl fluoride (B91410) (HC(O)F), and formaldehyde (B43269) (HCHO) researchgate.net. It is plausible that the degradation of this compound would follow a similar pathway, leading to the formation of fluoroacetic acid and other oxygenated products derived from the 2-ethylamyl group.

The atmospheric lifetime of this compound will be determined by the rate constant of its reaction with •OH radicals. By analogy with other esters, this reaction is expected to be the primary removal process from the atmosphere.

Table 1: Atmospheric Degradation Products of Ethyl Fluoroacetate (EFA) and Butyl Fluoroacetate (BFA) from Reaction with •OH Radicals researchgate.net

| Fluoroacetate Ester | Degradation Product | Molar Yield (%) |

|---|---|---|

| Ethyl fluoroacetate (EFA) | Fluoroacetic acid (CH2FC(O)OH) | 52.4 ± 0.5 |

| Formaldehyde (HC(O)H) | 32.3 ± 0.3 | |

| Formyl fluoride (HC(O)F) | 86.1 ± 0.8 | |

| Butyl fluoroacetate (BFA) | Fluoroacetic acid (CH2FC(O)OH) | 28.0 ± 0.1 |

| Formyl fluoride (HC(O)F) | 11.0 ± 0.3 |

Hydrolysis and Other Chemical Transformations in Aquatic Systems

In aquatic environments, hydrolysis is a key abiotic degradation pathway for esters. This compound is expected to undergo hydrolysis to yield 2-ethylamyl alcohol and fluoroacetic acid. The rate of this reaction is influenced by pH and temperature.

Table 2: Estimated Hydrolysis Half-life of Methyl Fluoroacetate nih.gov

| pH | Half-life |

|---|---|

| 7 | 4 days |

Interactions with Environmental Minerals and Catalytic Surfaces

The interaction of this compound and its degradation products with environmental minerals can influence their transport and fate. While the intact ester is less likely to strongly sorb to mineral surfaces, its hydrolysis product, fluoroacetate, can interact with soil and sediment components.

Studies on the sorption of fluoride and other anions to clay minerals such as montmorillonite (B579905) and kaolinite (B1170537) suggest that the negatively charged fluoroacetate ion could be adsorbed, particularly at lower pH values where mineral surfaces may have a net positive charge researchgate.netnih.gov. This adsorption can affect the bioavailability of fluoroacetate for microbial degradation. Furthermore, some mineral surfaces can exhibit catalytic activity, potentially accelerating the degradation of sorbed organic compounds, although specific research on the catalytic degradation of fluoroacetate esters on mineral surfaces is limited.

Biotic Degradation Pathways (Biodegradation)

Biodegradation by microorganisms is a critical process for the ultimate removal of this compound from the environment. This process can occur under both aerobic and anaerobic conditions.

Aerobic Microbial Degradation of Fluoroacetate and its Esters

The aerobic biodegradation of fluoroacetate is a well-documented process carried out by a variety of microorganisms. The initial step in the degradation of this compound is likely the enzymatic hydrolysis of the ester bond by microbial esterases, releasing 2-ethylamyl alcohol and fluoroacetate. The resulting fluoroacetate is then available for further degradation.

The key enzyme in this process is fluoroacetate dehalogenase, which cleaves the highly stable carbon-fluorine bond of fluoroacetate to produce glycolate (B3277807) and a fluoride ion researchgate.netucd.ie. This detoxification step is crucial as fluoroacetate is a potent metabolic poison. Numerous bacteria, including species of Pseudomonas, Burkholderia, and Rhodococcus, have been identified as capable of degrading fluoroacetate researchgate.netnih.gov. Some fluoroacetate dehalogenases have been shown to also act on other halogenated compounds, including ethyl fluoroacetate, suggesting that these enzymes may have a broad substrate range that could encompass this compound following its initial hydrolysis researchgate.net.

Table 3: Genera of Bacteria Known to Aerobically Degrade Fluoroacetate researchgate.net

| Bacterial Genera |

|---|

| Pseudomonas |

| Delftia |

| Burkholderia |

| Comamonas |

Anaerobic Microbial Degradation Processes

The anaerobic degradation of organohalogen compounds often proceeds via reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom. While this is a well-known pathway for many chlorinated and brominated compounds, the anaerobic biodegradation of fluoroacetate is less commonly reported due to the high strength of the carbon-fluorine bond.

However, research has demonstrated that anaerobic microbial degradation of fluoroacetate is possible. A bacterium from the phylum Synergistetes, designated strain MFA1, has been isolated from the bovine rumen and shown to metabolize fluoroacetate under anaerobic conditions researchgate.net. This finding suggests that anaerobic dehalogenation of fluoroacetate can occur in specific anoxic environments. The degradation of this compound under anaerobic conditions would likely first involve the hydrolysis of the ester linkage, followed by the potential for anaerobic dehalogenation of the resulting fluoroacetate by specialized microorganisms.

Identification and Characterization of Fluoroacetate-Degrading Microorganisms

The biodegradation of fluoroacetate esters is facilitated by a diverse range of microorganisms capable of cleaving the highly stable carbon-fluorine bond. These microorganisms are crucial for the environmental attenuation of these compounds. Key identified species include Burkholderia sp. FA1, Rhodopseudomonas palustris CGA009, and the anaerobic bacterium, Synergistetes phylum strain MFA1.

Burkholderia sp. FA1 is a soil bacterium that can utilize fluoroacetate as its sole carbon source. acs.orgnih.gov This bacterium produces a key enzyme, fluoroacetate dehalogenase (FAc-DEX FA1), which is instrumental in the detoxification process. acs.orgnih.gov Studies have shown that Burkholderia sp. can completely degrade 20 mmol L⁻¹ of sodium fluoroacetate within 32 hours, releasing a corresponding amount of fluoride ions. nih.gov The enzyme FAc-DEX FA1 has been purified and characterized, revealing a dimeric structure. researchgate.net

Rhodopseudomonas palustris CGA009 is another bacterium known for its ability to degrade fluoroacetate. acs.org This versatile bacterium possesses a fluoroacetate dehalogenase that facilitates the hydrolytic cleavage of the C-F bond. acs.orgmdpi.com The metabolic capability of R. palustris to utilize a variety of organic compounds makes it a significant player in the bioremediation of environments contaminated with fluoroacetate. researchgate.net

Synergistetes phylum strain MFA1 represents a significant discovery in the anaerobic degradation of fluoroacetate. researchgate.netnih.gov Isolated from the bovine rumen, this bacterium metabolizes fluoroacetate under anaerobic conditions, a significant finding as much of the earlier research had focused on aerobic degradation. researchgate.netmdpi.com Strain MFA1 utilizes fluoroacetate in a process of dehalorespiration, where fluoroacetate acts as an electron acceptor. researchgate.net This bacterium's growth is stimulated by amino acids, and in their presence, it metabolizes fluoroacetate, producing acetate (B1210297) and fluoride ions as the primary end products. mdpi.com

The table below summarizes the key characteristics of these fluoroacetate-degrading microorganisms.

| Microorganism | Environment | Metabolism | Key Enzyme | Noteworthy Characteristics |

| Burkholderia sp. FA1 | Soil | Aerobic | Fluoroacetate dehalogenase (FAc-DEX FA1) | Utilizes fluoroacetate as a sole carbon source. acs.orgnih.gov |

| Rhodopseudomonas palustris CGA009 | Soil, Water | Aerobic/Anaerobic | Fluoroacetate dehalogenase | Metabolically versatile with broad degradation capabilities. acs.orgresearchgate.net |

| Synergistetes phylum strain MFA1 | Bovine Rumen | Anaerobic | Not fully characterized | Degrades fluoroacetate via dehalorespiration. mdpi.comresearchgate.net |

Enzymatic Defluorination by Fluoroacetate Dehalogenases in Environmental Contexts

The central mechanism for the microbial degradation of fluoroacetate esters is enzymatic defluorination, primarily catalyzed by a class of enzymes known as fluoroacetate dehalogenases. mdpi.com These enzymes facilitate the hydrolytic cleavage of the exceptionally strong carbon-fluorine bond, a critical step in the detoxification and mineralization of these compounds. nih.govnih.gov

The reaction catalyzed by fluoroacetate dehalogenase is a two-step process. researchgate.net Initially, a nucleophilic attack is carried out by an aspartate residue in the enzyme's active site on the α-carbon of the fluoroacetate molecule. This results in the displacement of the fluoride ion and the formation of an ester intermediate covalently bound to the enzyme. researchgate.net In the second step, a water molecule, activated by a histidine residue, hydrolyzes this ester intermediate. researchgate.net This hydrolysis releases glycolate and regenerates the enzyme for subsequent catalytic cycles.

Fluoroacetate dehalogenases have been identified in a variety of bacteria, including Burkholderia sp. FA1 and Rhodopseudomonas palustris CGA009. acs.orgacs.org The fluoroacetate dehalogenase from Burkholderia sp. FA1, termed FAc-DEX FA1, exhibits high specificity for fluoroacetate, though it can also act on chloroacetate (B1199739), albeit much less efficiently. nih.gov Structural studies of FAc-DEX FA1 have revealed a classic α/β hydrolase fold and identified the key catalytic triad (B1167595) of amino acids (Asp104, His271, and Asp128) essential for its function. nih.gov

The efficiency of these enzymes in environmental settings is paramount for the natural attenuation of fluoroacetate contamination. Their presence in diverse microbial populations across various ecosystems underscores their ecological importance in breaking down both naturally occurring and anthropogenic organofluorine compounds.

Metabolic Products of Biodegradation

The microbial breakdown of fluoroacetate esters results in the formation of several metabolic products, the nature of which depends on the specific metabolic pathway employed by the microorganism. The primary and most common products of aerobic degradation are fluoride ions, acetate, and glycolate.

Under aerobic conditions, the action of fluoroacetate dehalogenase on fluoroacetate yields glycolate and fluoride ions . nih.gov Glycolate can then enter central metabolic pathways, such as the Krebs cycle, to be utilized by the microorganism as a source of carbon and energy. doc.govt.nz This complete mineralization of the organic part of the molecule is a key feature of effective bioremediation.

In anaerobic degradation, as observed with Synergistetes phylum strain MFA1, the end products are primarily acetate and fluoride ions . nih.govmdpi.com In this case, fluoroacetate serves as an electron acceptor in a process termed dehalorespiration. researchgate.net The conversion to acetate also allows the organism to conserve energy.

The stoichiometric release of fluoride ions is a hallmark of successful defluorination and is often used as a direct measure of degradation activity. researchgate.net The fate of the carbon skeleton, whether converted to glycolate or acetate, reflects the different metabolic strategies of aerobic and anaerobic microorganisms in utilizing fluoroacetate esters.

The following table outlines the primary metabolic products of fluoroacetate biodegradation by the key microorganisms discussed.

| Microorganism | Metabolic Pathway | Primary Carbon-Containing Product | Other Key Product |

| Burkholderia sp. FA1 | Aerobic Hydrolysis | Glycolate nih.gov | Fluoride Ion |

| Rhodopseudomonas palustris CGA009 | Aerobic Hydrolysis | Glycolate | Fluoride Ion |

| Synergistetes phylum strain MFA1 | Anaerobic Dehalorespiration | Acetate mdpi.com | Fluoride Ion |

Factors Influencing Environmental Persistence and Degradation Rates

The persistence and rate of degradation of fluoroacetate esters in the environment are governed by a complex interplay of various physicochemical and biological factors. These factors can significantly impact microbial activity and the efficiency of enzymatic defluorination.

Environmental Temperature Effects on Microbial Activity

Temperature is a critical factor that directly influences the metabolic rates of microorganisms and, consequently, the biodegradation of fluoroacetate esters. Microbial degradation of sodium fluoroacetate has been shown to be temperature-dependent, with higher temperatures generally leading to faster degradation rates. doc.govt.nz For instance, in soil microcosm studies, the degradation half-life of sodium fluoroacetate was significantly shorter at 20°C compared to 10°C and 5°C. nih.gov This is attributed to the increased enzymatic activity and microbial growth at warmer temperatures. However, each microorganism has an optimal temperature range for growth and enzymatic function, and temperatures outside this range can lead to decreased degradation efficiency or even cell death.

pH and Redox Conditions in Soil and Water Systems

The pH of the soil and water matrix plays a crucial role in the bioavailability of fluoroacetate esters and the activity of the degrading microorganisms and their enzymes. nih.gov Fluoroacetate dehalogenases typically have an optimal pH range for activity, and significant deviations from this range can lead to a decrease in their catalytic efficiency. researchgate.net For example, lower pH conditions have been shown to increase fluoride toxicity to bacterial cells and inhibit enzymatic defluorination activity. nih.gov

Redox conditions, indicating the availability of electron acceptors, determine whether aerobic or anaerobic degradation pathways will dominate. Aerobic conditions, with oxygen as the terminal electron acceptor, facilitate the hydrolytic defluorination pathway leading to glycolate. mdpi.com In contrast, anaerobic environments necessitate alternative electron acceptors and can support reductive dehalogenation or dehalorespiration, as seen with Synergistetes phylum strain MFA1, which produces acetate. mdpi.com The presence of alternative electron acceptors such as nitrate, sulfate, or iron can also influence the microbial community structure and the predominant degradation pathways.

Presence of Co-Metabolites and Co-Contaminants

The presence of other organic compounds (co-metabolites) and pollutants (co-contaminants) can have both synergistic and antagonistic effects on the biodegradation of fluoroacetate esters.

Co-metabolites can enhance the degradation of fluoroacetate by supporting the growth of the microbial population. nih.gov For instance, the degradation of fluoroacetate by soil fungi has been observed to be higher in the presence of peptone. nih.gov In some cases, the degradation of a compound occurs through co-metabolism, where the enzymes produced by the microbes to degrade a primary substrate fortuitously act on the fluoroacetate ester. mdpi.com

Co-contaminants , such as heavy metals, can be toxic to fluoroacetate-degrading microorganisms and inhibit their metabolic activity. nih.govarizona.edu The bioavailability and toxicity of metals are themselves influenced by environmental factors like pH and soil composition. nih.gov The presence of other organic pollutants can also impact degradation rates, potentially through competition for microbial enzymes or by exerting toxic effects. nih.gov For example, the presence of other halogenated compounds might compete for the active sites of dehalogenase enzymes. nih.gov

The table below provides a summary of how various factors can influence the degradation of fluoroacetate esters.

| Factor | Effect on Degradation | Mechanism of Action |

| Temperature | Increased temperature generally increases degradation rate (within optimal range). doc.govt.nznih.gov | Enhances microbial metabolic activity and enzyme kinetics. |

| pH | Optimal pH range required for maximal enzymatic activity; extreme pH can be inhibitory. nih.gov | Affects enzyme structure and function, and microbial viability. Lower pH can increase fluoride toxicity. nih.gov |

| Redox Conditions | Determines whether aerobic or anaerobic pathways prevail. | Availability of electron acceptors (e.g., O₂, NO₃⁻, SO₄²⁻) dictates the feasible metabolic reactions. |

| Co-metabolites | Can enhance degradation. nih.gov | Provide a primary source of carbon and energy, stimulating microbial growth and enzyme production. |

| Co-contaminants (e.g., heavy metals) | Can inhibit degradation. nih.govarizona.edu | Exert toxic effects on microorganisms, leading to reduced population and metabolic activity. |

Methodological Advancements in Analytical Detection and Quantification of Fluoroacetate Esters

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental in the analytical workflow for the separation and detection of fluoroacetate (B1212596) esters from various matrices. The choice of technique and detector is often dictated by the sample matrix's complexity, the required sensitivity, and the concentration of the analyte.

Gas Chromatography (GC) with Various Detectors (e.g., Electron Capture Detection (ECD), Flame Ionization Detector (FID))

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like fluoroacetate esters. However, due to the polarity and potential for thermal degradation of some analytes, derivatization of the parent fluoroacetic acid is often a necessary prerequisite to convert it into a more volatile and thermally stable ester.

Flame Ionization Detector (FID): The FID is a widely used detector in GC due to its robustness and linear response over a wide range of concentrations. For fluoroacetate esters, GC-FID is a viable quantification method. Research has demonstrated that the determination of fluoroacetic acid can be achieved by converting it to its ethyl ester, followed by analysis using GC-FID. A procedure involving the ethylation of fluoroacetic acid with ethanol and sulfuric acid, followed by solid-phase microextraction, has been developed for its determination in water and biological samples researchgate.netnih.gov. This approach helps to overcome matrix effects and protects the GC system from contamination researchgate.netnih.gov.

Electron Capture Detection (ECD): The ECD is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. This makes it exceptionally well-suited for the detection of fluoroacetate esters. Derivatization of fluoroacetic acid with a polyhalogenated reagent, such as pentafluorobenzyl bromide (PFBBr), can significantly enhance the sensitivity of detection by ECD. A sensitive GC method for determining sodium fluoroacetate in biological tissues involves extraction and subsequent derivatization with PFBBr, followed by cleanup and analysis by electron capture gas chromatography nih.gov.

| Detector | Principle | Applicability to Fluoroacetate Esters | Key Research Findings |

| Flame Ionization Detector (FID) | Measures the increase in ions produced when the column eluent is burned in a hydrogen-air flame. | Suitable for quantification, especially at higher concentrations. Requires conversion of fluoroacetic acid to a volatile ester. | A method involving ethylation and solid-phase microextraction achieved detection limits of 0.001 µg/mL in water researchgate.netnih.gov. |

| Electron Capture Detector (ECD) | Measures the decrease in detector current caused by the capture of electrons by electrophilic compounds. | Highly sensitive for halogenated compounds like fluoroacetate esters, particularly after derivatization with polyhalogenated agents. | Derivatization with pentafluorobenzyl bromide allows for sensitive detection in complex biological matrices nih.gov. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for less volatile or thermally labile compounds. For the analysis of fluoroacetate, which is a small, polar molecule, HPLC methods often involve derivatization to improve retention on reverse-phase columns and to enhance detection. A common approach is to use a derivatizing agent that introduces a chromophore or fluorophore into the molecule, allowing for UV or fluorescence detection. For instance, sodium fluoroacetate in poison baits has been determined by HPLC nih.govepa.gov. The method involves sample homogenization, followed by derivatization and analysis on a reverse-phase column epa.gov.

Ion Chromatography (IC) with Conductivity and Mass Spectrometry Detection

Ion Chromatography (IC) is an excellent technique for the separation and determination of ionic species like the fluoroacetate anion. It is particularly useful for analyzing aqueous samples without the need for derivatization.

Conductivity Detection: Suppressed conductivity detection is a standard method in IC. While effective, it may lack the sensitivity and specificity required for trace-level analysis in complex matrices.

Mass Spectrometry Detection: Coupling IC with a mass spectrometer (IC-MS) provides a highly sensitive and selective method for the direct analysis of fluoroacetate in environmental water samples edn.com. This approach avoids the need for derivatization and offers excellent performance in terms of linearity, precision, and accuracy, with the ability to achieve sub-ppb detection limits edn.com.

Mass Spectrometry (MS) for Confirmation and Quantification

Mass spectrometry is an indispensable tool for the unequivocal identification and precise quantification of fluoroacetate esters. It is often coupled with a chromatographic separation technique to enhance its analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS), including Selected Ion Monitoring (SIM)

GC-MS combines the separation capabilities of GC with the powerful detection and identification capabilities of MS. For fluoroacetate analysis, derivatization to a suitable ester is typically required. The mass spectrometer can be operated in full-scan mode to obtain a complete mass spectrum for structural confirmation or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This significantly improves the signal-to-noise ratio, allowing for lower detection limits. For example, a method for determining fluoroacetic acid in water and biological samples involves its conversion to ethyl fluoroacetate, which is then analyzed by GC-MS in SIM mode, achieving detection limits of 0.001 µg/mL in water researchgate.netnih.gov. The identity of derivatized extracts of sodium fluoroacetate has also been confirmed by GC-MS nih.gov.

| Technique | Principle | Application to Fluoroacetate Esters | Key Research Findings |

| GC-MS (Full Scan) | Separates compounds by GC and provides a full mass spectrum for each, allowing for structural elucidation and identification. | Used for the confirmation of the identity of fluoroacetate esters after derivatization. | Confirms the identity of pentafluorobenzyl ester of fluoroacetic acid in biological tissues nih.gov. |

| GC-MS (SIM) | The mass spectrometer is set to monitor only a few specific ions, increasing sensitivity for quantitative analysis. | Allows for trace-level quantification of fluoroacetate esters in complex matrices. | Achieved a detection limit of 0.001 µg/mL for ethyl fluoroacetate in water researchgate.netnih.gov. |

Ion Chromatography-Mass Spectrometry (IC-MS)

The direct coupling of ion chromatography with mass spectrometry (IC-MS) is a highly effective technique for the analysis of fluoroacetate in aqueous samples. This method allows for the direct injection of the sample without the need for derivatization, simplifying the sample preparation process. The use of a mass spectrometer as a detector provides high selectivity and sensitivity. An IC-MS method has been developed for the direct determination of fluoroacetate in water, demonstrating excellent recovery and detection at sub-ppb concentrations edn.com.

Derivatization Strategies for Enhanced Sensitivity and Selectivity

The analysis of fluoroacetic acid (FAA), the parent acid of fluoroacetate esters, often necessitates derivatization to improve its volatility and chromatographic behavior for gas chromatography (GC) analysis. While 2-Ethylamyl fluoroacetate is already an ester and likely amenable to direct GC analysis, derivatization strategies become relevant in scenarios where the ester is first hydrolyzed to FAA for quantification or when even greater sensitivity is required. The primary goal of derivatization in this context is to introduce a functional group that enhances detectability, particularly for electron capture detection (ECD) or mass spectrometry (MS).

Development of Novel Derivatizing Agents

Research has focused on creating derivatives of fluoroacetic acid that are not only stable and volatile but also highly responsive to specific detectors. While the direct analysis of an existing ester like this compound is often feasible, understanding derivatization is key when analyzing the parent fluoroacetic acid from which esters are formed.

Common derivatization involves esterification, which converts the polar carboxylic acid into a less polar, more volatile ester. A variety of alcohols can be used for this purpose. For instance, a method for determining fluoroacetate in biological matrices involves its conversion to the dodecyl ester, which is then quantified by capillary GC with flame ionization detection (FID) or selected ion monitoring GC/MS. nih.gov Another approach involves the ethylation of FAA with ethanol in the presence of sulfuric acid, followed by solid-phase microextraction (SPME) of the resulting ethyl fluoroacetate. researchgate.netnih.gov

For enhanced sensitivity, especially with electron capture detection, halogenated derivatizing agents are employed. A prominent example is pentafluorobenzyl bromide (PFBB) . This agent reacts with the carboxylate group of fluoroacetic acid to form a pentafluorobenzyl (PFB) ester. This derivative is highly sensitive to ECD. A simple and sensitive GC and GC-MS procedure has been developed for fluoroacetic acid via triphasal extractive pentafluorobenzylation. nih.gov This method allows for the extraction and derivatization of FAA from complex matrices like orange juice, milk, urine, and serum. nih.gov

Other novel approaches include derivatization with anilines. For instance, 3-nitroaniline has been used for the trace determination of sodium fluoroacetate in milk and milk powders, mediated by N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net Similarly, amidation procedures using 2,4-difluoroaniline and DCC have been shown to successfully transform perfluoroalkyl carboxylic acids into anilide derivatives that are easily detected by GC. mdpi.com

Table 1: Derivatizing Agents for Fluoroacetic Acid Analysis

| Derivatizing Agent | Resulting Derivative | Analytical Advantage | Reference |

|---|---|---|---|

| Ethanol/Sulfuric Acid | Ethyl fluoroacetate | Suitable for GC-FID and GC-MS; allows for SPME. researchgate.netnih.gov | researchgate.netnih.gov |

| 1-Dodecanol | Dodecyl fluoroacetate | Good chromatographic properties for GC-FID and GC/MS. nih.gov | nih.gov |

| Pentafluorobenzyl bromide (PFBB) | Pentafluorobenzyl fluoroacetate | High sensitivity with Electron Capture Detection (ECD). nih.govnih.gov | nih.govnih.gov |

| 3-Nitroaniline / DCC | 2-fluoro-N-(3-nitrophenyl)acetamide | Suitable for both GC-MS/MS and LC-MS/MS analysis. researchgate.net | researchgate.net |

| 2,4-Difluoroaniline / DCC | Anilide derivatives | Effective for a range of fluorinated carboxylic acids. mdpi.com | mdpi.com |

Optimization of Derivatization Reaction Conditions

The efficiency of the derivatization reaction is critical for accurate and reproducible quantification. Key parameters that require optimization include reaction time, temperature, pH, and the concentration of the derivatizing agent and any catalysts.

For the esterification of fluoroacetic acid with ethanol, the conditions are typically optimized for headspace incubation time and temperature, as well as the volumes of sulfuric acid and ethanol used. researchgate.net When using BF3-methanol for esterification, mild conditions of around 50-60 °C for approximately one hour are generally sufficient. restek.com Silylation reactions using agents like BSTFA are also temperature and time-dependent, with typical conditions being 60°C for 60 minutes. restek.com

In the case of pentafluorobenzylation, the reaction is often performed under moderate conditions. For example, in a triphasal system, the derivatization of fluoroacetic acid with PFBB is carried out at a pH of 6.5 and a temperature of 60°C. nih.gov Optimization of amidation reactions using an orthogonal design has been employed to fine-tune the process for better performance. mdpi.com

Table 2: Optimized Conditions for Different Derivatization Reactions

| Derivatization Method | Key Parameters Optimized | Typical Conditions | Reference |

|---|---|---|---|

| Esterification (BF3-Methanol) | Temperature, Time | 50-60 °C for 60 minutes | restek.com |

| Silylation (BSTFA) | Temperature, Time | 60 °C for 60 minutes | restek.com |

| Pentafluorobenzylation (PFBB) | pH, Temperature | pH 6.5, 60 °C | nih.gov |

| Ethylation (Ethanol/H2SO4) | Incubation Time, Temperature, Reagent Volume | Optimized for headspace SPME | researchgate.net |

Sample Preparation and Extraction Methodologies

Effective sample preparation is crucial to isolate fluoroacetate esters from complex matrices, remove interfering substances, and concentrate the analyte before analysis. The choice of method depends on the sample matrix (e.g., water, biological tissues) and the physicochemical properties of the target compound.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional method used for the extraction of organic compounds from aqueous samples. For a relatively nonpolar ester like this compound, LLE with a water-immiscible organic solvent would be a straightforward approach.

Solid-Phase Extraction (SPE) offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for automation. For fluoroacetate analysis, SPE cleanup is often employed after initial extraction and derivatization. For instance, after derivatization with 3-nitroaniline, a mixed-mode anionic exchange (MAX) cartridge is used for cleanup in a pass-through mode. researchgate.net In another method, after esterification, cleanup of the extracts is performed using minicolumns containing Florisil. nih.gov

For the extraction of fluoroacetic acid itself, which is highly polar, SPE cartridges with polymeric anion exchange (PAX) sorbents are used for cleanup after an initial extraction with a solvent like acetonitrile. researchgate.net

Ion-Exchange Chromatography for Isolation

Ion-exchange chromatography is a powerful technique for separating ionic compounds. It is particularly relevant for the analysis of fluoroacetic acid, which exists as the fluoroacetate anion in aqueous solutions at neutral pH. In this method, fluoroacetate is isolated as its salt by passing the sample through an ion-exchange column. nih.gov This step effectively separates the analyte from non-ionic and cationic components of the sample matrix. Following isolation, the fluoroacetate can be eluted and then derivatized for GC analysis. nih.gov Strong anion exchange (SAX) SPE columns have been used to separate monofluoroacetate from a decontamination foam matrix, with subsequent elution using 10% ammonia in methanol before derivatization and GC-MS analysis. researchgate.net

While this compound is not ionic, this technique would be highly relevant if the analytical approach involves saponification (hydrolysis) of the ester to fluoroacetic acid prior to quantification.

Minimization of Sample Pretreatment for Direct Analysis

To increase sample throughput and reduce analysis time, methods that minimize sample preparation are highly desirable. For a volatile compound like this compound, direct analysis of the headspace above a sample using Solid-Phase Microextraction (SPME) coupled with GC-MS is a viable approach. This technique has been successfully applied to the analysis of ethyl fluoroacetate, formed from the in-situ derivatization of fluoroacetic acid. researchgate.netnih.gov The SPME fiber adsorbs the volatile analyte from the sample headspace, which is then thermally desorbed into the GC inlet. This method combines extraction, concentration, and sample introduction into a single step, significantly reducing sample handling.

For the analysis of the non-volatile fluoroacetate anion in water, Direct Aqueous Injection (DAI) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed. nih.govresearchgate.net This approach requires minimal sample preparation, often only involving sample preservation and filtration. nih.govresearchgate.net While this specific method is for the ionic form, it highlights the trend towards minimizing pretreatment. For a compound like this compound in a relatively clean matrix, direct injection into a GC-MS system might be possible, bypassing extensive extraction and cleanup steps.

Method Validation and Performance Parameters